molecular formula C7H10F2O2 B13026227 4-(Difluoromethoxy)cyclohexan-1-one CAS No. 1418026-57-9

4-(Difluoromethoxy)cyclohexan-1-one

Cat. No.: B13026227
CAS No.: 1418026-57-9
M. Wt: 164.15 g/mol
InChI Key: GCEKOQCJNIGUSD-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic compounds dramatically alters their physical and chemical properties. numberanalytics.com Fluorine's high electronegativity, the strongest of all elements, and the strength of the carbon-fluorine bond contribute to the high thermal and chemical stability of organofluorine compounds. numberanalytics.comwikipedia.org This stability is a key reason for their widespread use. In medicinal chemistry, the replacement of a hydrogen atom or a hydroxyl group with fluorine can lead to improved metabolic stability, increased bioavailability, and enhanced binding affinity to target proteins. numberanalytics.comacs.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The small van der Waals radius of fluorine, comparable to that of hydrogen, allows for its introduction without significant steric hindrance. wikipedia.org

Beyond pharmaceuticals, fluorinated compounds are integral to materials science, finding applications as lubricants, in liquid crystal displays, and as components of polymers with specialized properties. alfa-chemistry.com However, the very stability of some fluorinated compounds has also raised environmental concerns due to their persistence. acs.org

Overview of Cyclohexanone (B45756) Derivatives in Synthetic and Medicinal Chemistry

Cyclohexanone and its derivatives are versatile building blocks in organic synthesis. wikipedia.org The cyclohexanone framework is a common motif in a vast array of natural products and biologically active molecules. The ketone functional group allows for a wide range of chemical transformations, including aldol (B89426) condensations, Michael additions, and the formation of enamines, enabling the construction of complex molecular architectures. wikipedia.orgorganic-chemistry.org

In medicinal chemistry, cyclohexanone derivatives have been investigated for a variety of therapeutic applications. For instance, some derivatives have shown potential as antineoplastic agents, with studies demonstrating their cytotoxic effects against various human carcinoma cell lines. nih.gov The ability to readily modify the cyclohexanone ring at various positions makes it an attractive scaffold for the development of new therapeutic agents.

Research Context of 4-(Difluoromethoxy)cyclohexan-1-one and Related Structures

The compound this compound emerges at the intersection of these two significant areas of chemical research: organofluorine chemistry and the synthetic utility of cyclohexanones. The difluoromethoxy group (-OCHF2) is a particularly interesting substituent. It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a hydroxyl or thiol group, potentially leading to improved pharmacological profiles.

Academic research on this compound and its analogs primarily focuses on their synthesis and their use as intermediates in the preparation of more complex molecules, particularly for the pharmaceutical and agrochemical industries. The strategic placement of the difluoromethoxy group at the 4-position of the cyclohexanone ring provides a key synthon for introducing this valuable fluorine-containing moiety into a variety of molecular scaffolds. While detailed research findings on this specific compound are often found within patent literature, its importance lies in its role as a precursor to novel chemical entities with potential biological activity.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H10F2O2
Monoisotopic Mass164.06488 Da
Predicted XlogP1.3

Table 1: Key physicochemical properties of this compound as predicted in scientific databases. uni.lu

Properties

IUPAC Name

4-(difluoromethoxy)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)11-6-3-1-5(10)2-4-6/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEKOQCJNIGUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Routes for Difluoromethoxy Group Introduction

Traditional methods for synthesizing 4-(Difluoromethoxy)cyclohexan-1-one often rely on the functionalization of pre-existing cyclohexanone (B45756) frameworks. These routes are valued for their reliability and use of accessible starting materials.

A primary route to this compound involves the chemical modification of 4-hydroxycyclohexanone (B83380). chemicalbook.comnih.gov The synthesis of the precursor, 4-hydroxycyclohexanone, can be achieved through several methods, including the reduction of 1,4-cyclohexanedione (B43130) or the oxidation of 1,4-cyclohexanediol (B33098). chemicalbook.comorgsyn.orgwipo.int For instance, 1,4-cyclohexanediol can be oxidized using reagents like cerium (IV) ammonium (B1175870) nitrate (B79036) and sodium bromate (B103136) in an acetonitrile/water mixture to yield 4-hydroxycyclohexanone. chemicalbook.com Another approach starts from 1,4-dioxaspiro nih.govacs.orgcyclohexan-8-one, which is reduced with sodium borohydride (B1222165) and subsequently deprotected to give the desired hydroxyketone. chemicalbook.com

Once 4-hydroxycyclohexanone is obtained, the crucial step is the introduction of the difluoromethoxy group (OCF₂H). This is typically achieved by reacting the hydroxyl group with a suitable difluoromethylating agent. The alcohol is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack the source of the "CF₂H" moiety.

A cost-effective and widely used method for difluoromethoxylation employs chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive industrial chemical. acs.org This reaction is often facilitated by phase-transfer catalysis (PTC), which is essential for bringing together reactants that are soluble in different, immiscible phases (typically aqueous and organic). nih.gov

In this process, 4-hydroxycyclohexanone is dissolved in an organic solvent, while a base, such as sodium hydroxide (B78521), is dissolved in water. The phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the hydroxide ion into the organic phase or the deprotonated alkoxide into the organic phase. nih.gov This allows the alkoxide of 4-hydroxycyclohexanone to react with chlorodifluoromethane, which is bubbled through the reaction mixture, to form the desired this compound. The electrostatic interaction between the catalyst and the dipolar molecules is a key driving force for the complex formation that enables the reaction. nih.gov

Table 1: Representative Conditions for Synthesis via Hydroxycyclohexanone

StepReactantReagents & ConditionsProductReference
1. Precursor Synthesis1,4-CyclohexanediolCerium (IV) ammonium nitrate, Sodium bromate, Acetonitrile/Water, Reflux4-Hydroxycyclohexanone chemicalbook.com
2. Difluoromethoxylation4-HydroxycyclohexanoneClCF₂H, NaOH (aq), Phase-Transfer Catalyst (e.g., TBAB), Organic SolventThis compound acs.org

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry seeks more efficient and versatile methods, such as late-stage functionalization and multi-component reactions, to create complex molecules with greater ease.

Late-stage functionalization (LSF) is a powerful strategy that introduces functional groups into complex molecules at the final stages of a synthetic sequence. acs.orgrsc.org This approach avoids the need for lengthy de novo synthesis and allows for the rapid diversification of drug candidates or other valuable compounds. nih.gov For derivatives of this compound, late-stage C-H difluoromethylation could be a viable strategy. rsc.org

Recent advances have produced a variety of reagents and catalytic systems for this purpose. rsc.org These methods can proceed through radical, electrophilic, or nucleophilic pathways. For example, metal-based catalysts can transfer a CF₂H group to C(sp²) sites, and radical chemistry, such as Minisci-type reactions, can functionalize C(sp²)-H bonds in heteroaromatics. rsc.org While direct C(sp³)-H difluoromethylation of a cyclohexanone ring is challenging, conceptual application of these modern methods, perhaps guided by directing groups, opens new avenues for creating novel analogs that would be difficult to access through traditional routes.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govresearchgate.net This strategy is a cornerstone of diversity-oriented synthesis in medicinal chemistry. nih.govnih.gov

While not a direct synthesis of the title compound, a key application of its structural motifs involves using difluoromethoxy-aryl building blocks in MCRs. For instance, a 4-(difluoromethoxy)benzaldehyde (B1349792) could serve as a key starting material in a one-pot reaction to generate complex hexahydroquinoline derivatives. A pseudo-six-component reaction involving 3 equivalents of a benzaldehyde (B42025) derivative, 2 equivalents of Meldrum's acid, and 1 equivalent of an amine can produce highly substituted hexahydroquinolines with significant stereoselectivity. nih.gov The inclusion of the difluoromethoxy group on the aromatic ring of the aldehyde would yield a library of novel hexahydroquinolines, which are important heterocyclic scaffolds in drug discovery.

Table 2: Hypothetical Multi-Component Reaction for a Hexahydroquinoline Derivative

Component 1Component 2Component 3CatalystProduct ScaffoldReference
4-(Difluoromethoxy)benzaldehydeBenzylamineMeldrum's acidAcid CatalystHexahydroquinoline derivative nih.gov

Optimization of Synthetic Processes

The optimization of synthetic routes is crucial for improving efficiency, reducing costs, and enhancing the environmental profile of a chemical process. For the synthesis of this compound, several parameters can be fine-tuned. In the difluoromethoxylation step, screening different phase-transfer catalysts and solvent systems can significantly impact reaction rates and yields. The choice of base and its concentration are also critical variables.

For advanced methods like MCRs, optimization involves adjusting the stoichiometry of the reactants, the catalyst loading, and the reaction temperature to maximize the yield of the desired product and minimize side reactions. nih.gov The development of reusable catalysts and the use of more environmentally benign solvents are also key considerations in modern process optimization. nih.gov For example, the discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors highlight how systematic modification and optimization of a core scaffold can lead to promising drug leads. nih.gov Similar principles of structured optimization can be applied to enhance the synthesis of this compound and its derivatives.

Solvent Selection and Reaction Condition Influence

The choice of solvent is a critical factor in the synthesis of this compound, primarily during the difluoromethoxylation of 4-hydroxycyclohexanone. The solvent must not only facilitate the dissolution of reactants but also remain inert to the reactive intermediates and reagents employed.

In similar syntheses involving fluorination, a range of organic solvents have been utilized. For instance, in the oxidation of 4-substituted cyclohexanols to their corresponding ketones, solvents such as dichloromethane, dichloroethane, toluene (B28343), and xylene have proven effective. google.com For the specific introduction of a difluoromethyl group, solvents like tetrahydrofuran (B95107) (THF) are often employed, particularly when using organometallic reagents. fluorine1.ru The synthesis of related difluoromethyl ketones has also been successfully carried out in solvents such as acetonitrile. researchgate.net

The reaction conditions, including temperature and pressure, also exert a significant influence on the synthesis. The oxidation of a cyclohexanol (B46403) to a cyclohexanone can be conducted at temperatures ranging from 0 to 100 °C, with a preference for 0 to 50 °C to maintain selectivity and minimize by-product formation. google.com For difluoromethoxylation reactions, temperatures can be much lower, for instance, -78 °C when using reagents like ethyl difluoroacetate (B1230586) with boron trifluoride etherate. fluorine1.ru The use of gaseous reactants or the generation of gaseous byproducts might necessitate a closed system under controlled pressure, as seen in some hydrogenation reactions conducted at pressures ranging from 1 to 10 MPa. olemiss.edugoogle.com

The influence of various solvents and reaction temperatures on the synthesis of cyclohexanone derivatives is summarized in the table below.

Reaction Type Solvent(s) Temperature Range (°C) Reference
Oxidation of CyclohexanolDichloromethane, Toluene, Xylene0 - 100 google.com
DifluoroacylationTetrahydrofuran (THF)-78 fluorine1.ru
DifluoromethoxylationAcetonitrile80 researchgate.net
Catalytic HydrogenationWater, Ethanol (B145695)150 - 200 olemiss.edugoogle.com

Yield and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of this compound are paramount for its application in further chemical synthesis. Several strategies can be employed throughout the synthetic process to achieve these goals.

A key strategy for enhancing yield is the careful selection of reagents and catalysts. For the oxidation of a secondary alcohol to a ketone, a variety of oxidizing agents are available, including pyridinium (B92312) chlorochromate (PCC) and systems based on sodium hypochlorite (B82951) with TEMPO. prepchem.comnih.gov In the synthesis of related cyclohexanones, the use of a catalytic system with oxygen-containing gas as the oxidant has been shown to provide high yields and good selectivity in an environmentally friendly manner. google.com

Purification is a critical step for obtaining a high-purity product. Common techniques include column chromatography and distillation. For instance, after the oxidation of 4-methoxycyclohexanol, the resulting 4-methoxycyclohexanone (B142444) was purified by column chromatography on Florisil, followed by distillation. prepchem.com In other cases, recrystallization from a suitable solvent or solvent mixture is an effective method for purification and can lead to high-purity crystalline products. For example, 4-(4'-pentylcyclohexyl)cyclohexanol was recrystallized from a mixed solvent of toluene and ethanol to achieve a purity of 99.5%. olemiss.edu

The following table outlines common strategies for yield and purity enhancement in the synthesis of related cyclic ketones.

Strategy Method Example Application Reference
Yield Enhancement Use of selective oxidizing agentsPyridinium chlorochromate (PCC) for alcohol oxidation prepchem.com
Catalytic systemsOxygen with a catalyst for cyclohexanol oxidation google.com
Purity Enhancement Column ChromatographyPurification of 4-methoxycyclohexanone on Florisil prepchem.com
DistillationIsolation of 1,4-cyclohexanedione at reduced pressure orgsyn.org
RecrystallizationPurifying 4-(4'-pentylcyclohexyl)cyclohexanol from toluene/ethanol olemiss.edu

Scalability Considerations in Laboratory Synthesis

The transition from a small-scale laboratory synthesis to a larger, preparative scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, several factors are crucial for successful scale-up.

One of the primary considerations is the management of reaction exotherms. Reactions such as oxidations can be highly exothermic, and on a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. libretexts.org The choice of a reactor with adequate cooling capacity and a suitable solvent with a higher boiling point can help manage the reaction temperature effectively.

The selection of reagents and purification methods also needs to be re-evaluated for scalability. Reagents that are safe and easy to handle in large quantities are preferred. For instance, using a catalytic amount of a recyclable catalyst is often more practical and cost-effective on a larger scale than stoichiometric reagents. google.comgoogle.com Similarly, purification methods such as distillation or crystallization are generally more amenable to large-scale operations than column chromatography. A synthesis route for a cyclohexanone-related building block was specifically designed to be scalable, featuring inexpensive starting materials and avoiding chromatographic purification in the final steps. nih.gov

The table below highlights key considerations for the scalability of the synthesis.

Factor Consideration for Scale-up Example from Related Syntheses Reference
Reaction Control Management of exothermsControlled addition of reagents and efficient cooling libretexts.org
Reagent Selection Use of catalytic and recyclable reagentsUse of a recyclable nickel catalyst for hydrogenation google.com
Purification Method Preference for distillation and crystallizationScalable synthesis avoiding chromatography nih.gov
Process Safety Handling of potentially hazardous materialsUse of less toxic and environmentally friendly oxidants google.com

Chemical Reactivity and Transformation Studies

Reactions of the Ketone Functionality

The carbonyl group of the cyclohexanone (B45756) ring is the most reactive site in the molecule, susceptible to both oxidation and reduction, leading to a range of important products.

Oxidation Reactions and Derived Products

The oxidation of cyclic ketones is a well-established method for the synthesis of lactones, which are valuable intermediates in organic synthesis. The most prominent of these transformations is the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone. rsc.org

For 4-(difluoromethoxy)cyclohexan-1-one, Baeyer-Villiger oxidation is expected to yield the corresponding ε-caprolactone derivative. The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA) or trifluoroperacetic acid (TFPAA), as the oxidant. wikipedia.org The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form an intermediate known as the Criegee intermediate. wikipedia.org A subsequent rearrangement step, which is rate-determining, involves the migration of one of the alpha-carbons to the adjacent oxygen of the peroxide group, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org

The resulting product from the Baeyer-Villiger oxidation of this compound is 5-(difluoromethoxy)oxepan-2-one . This lactone can serve as a monomer for ring-opening polymerization to produce specialized polyesters. nih.gov Chemo-enzymatic methods, often employing lipases and a source of peroxide like urea-hydrogen peroxide, have also been developed for the Baeyer-Villiger oxidation of substituted cyclohexanones, offering a greener alternative to traditional reagents. rsc.orgnih.gov These enzymatic systems can provide high yields and enantioselectivities. nih.gov

Table 1: Baeyer-Villiger Oxidation of this compound

OxidantExpected ProductReaction Type
meta-Chloroperoxybenzoic acid (mCPBA)5-(Difluoromethoxy)oxepan-2-oneChemical Oxidation
Trifluoroperacetic acid (TFPAA)5-(Difluoromethoxy)oxepan-2-oneChemical Oxidation
Peracetic acid5-(Difluoromethoxy)oxepan-2-oneChemical Oxidation
Lipase + Hydrogen Peroxide(Enantioenriched) 5-(Difluoromethoxy)oxepan-2-oneChemo-enzymatic Oxidation

Reduction Reactions and Derived Products

The ketone functionality of this compound is readily reduced to a secondary alcohol, yielding 4-(difluoromethoxy)cyclohexan-1-ol . This transformation is a fundamental reaction in organic chemistry and can be achieved with a variety of reducing agents.

Commonly used reagents for this reduction include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.intamu.edu Sodium borohydride is a mild and selective reductant that is often preferred due to its compatibility with protic solvents like methanol (B129727) or ethanol (B145695) and its high chemoselectivity for aldehydes and ketones. tamu.edu The reduction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.

The reduction of the prochiral ketone results in a new stereocenter at the C1 position, leading to the formation of two diastereomeric products: cis- and trans-4-(difluoromethoxy)cyclohexan-1-ol. The stereochemical outcome of the reaction is influenced by the steric bulk of the reducing agent and the steric and electronic effects of the substituent at the C4 position. tamu.eduvu.nl Bulky reducing agents tend to favor axial attack, leading to the equatorial alcohol (trans isomer), while smaller reagents may favor equatorial attack to yield the axial alcohol (cis isomer). tamu.edu

Table 2: Reduction of this compound

Reducing AgentSolventDerived Products
Sodium Borohydride (NaBH₄)Methanol, Ethanolcis- and trans-4-(Difluoromethoxy)cyclohexan-1-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFcis- and trans-4-(Difluoromethoxy)cyclohexan-1-ol

Reactions Involving the Difluoromethoxy Moiety

Nucleophilic Substitution Reactions

The difluoromethoxy group (-OCF₂H) is generally considered to be chemically robust and resistant to nucleophilic substitution. Ethers are typically unreactive functional groups that require harsh conditions, such as treatment with strong acids (e.g., HBr or HI), for cleavage of the carbon-oxygen bond. youtube.comnoaa.gov The stability of the difluoromethoxy group is further enhanced by the strong carbon-fluorine bonds.

Direct nucleophilic substitution at the difluoromethyl carbon is not a feasible reaction pathway. The presence of two electron-withdrawing fluorine atoms makes the carbon atom electron-deficient, but it also strengthens the C-O bond and provides significant steric hindrance. Furthermore, fluoride (B91410) is a poor leaving group. Therefore, under typical nucleophilic conditions, the difluoromethoxy moiety remains intact. noaa.gov While some complex fluorinated ethers can undergo hydrolysis under specific conditions, the difluoromethoxy group attached to an aliphatic ring like cyclohexane (B81311) is expected to be highly stable. nih.govbham.ac.uk

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization for Enhanced Chromatographic Analysis

For analytical purposes, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization of ketones is a common strategy to improve their chromatographic behavior and detection sensitivity. researchgate.netresearchgate.net These methods are directly applicable to this compound.

For HPLC analysis, the most widely used derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH) . yorku.canih.govwaters.com In an acidic medium, DNPH reacts with the ketone to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong chromophore, making it easily detectable by UV-Vis detectors at wavelengths around 360 nm. researchgate.netepa.gov This method allows for the quantification of low levels of the ketone in various matrices. yorku.ca

For GC analysis, which requires volatile analytes, derivatization is employed to increase the volatility and thermal stability of the ketone. researchgate.net A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . sigmaaldrich.com PFBHA reacts with the ketone to form an oxime ether derivative. The resulting PFBHA-oxime is not only volatile but also highly sensitive to electron capture detection (ECD), a selective and sensitive detection method for halogenated compounds. This allows for trace-level analysis of the ketone. sigmaaldrich.com The formation of syn and anti isomers is possible with unsymmetrical ketones, which may result in two distinct peaks in the chromatogram. researchgate.net

Table 3: Derivatization of this compound for Chromatographic Analysis

Analytical MethodDerivatizing ReagentDerivative FormedPurpose
HPLC-UV2,4-Dinitrophenylhydrazine (DNPH)2,4-DinitrophenylhydrazoneEnhanced UV detection
GC-ECDO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)PentafluorobenzyloximeIncreased volatility and electron capture detection

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 4-(Difluoromethoxy)cyclohexan-1-one, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift and Coupling Information

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The most diagnostic signal is that of the proton in the difluoromethoxy (-OCHF₂) group. This proton typically appears as a triplet in the downfield region of the spectrum, a result of coupling to the two adjacent fluorine atoms (a ¹H-¹⁹F coupling, or ²JHF). Based on data from analogous difluoromethoxy-containing compounds, this signal is expected to have a large coupling constant. rsc.org The protons on the cyclohexane (B81311) ring would present as complex multiplets in the upfield region, with their specific chemical shifts influenced by their proximity to the electron-withdrawing ketone and ether functionalities.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH F₂ ~6.5 - 7.3 Triplet (t) ²JHF ≈ 72 - 74
CH -O Multiplet (m) -
Ring -CH ₂- (alpha to C=O) Multiplet (m) -

Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. bas.bg For this compound, seven distinct signals are expected. The carbonyl carbon (C=O) of the ketone is the most deshielded, appearing significantly downfield, typically above 200 ppm. rsc.org The carbon of the difluoromethoxy group (-OCHF₂) is also characteristic; it appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The carbon atom attached to the ether oxygen (C4) and the remaining methylene (B1212753) carbons of the cyclohexane ring appear at intermediate chemical shifts. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C =O (C1) >200 Singlet
-OC HF₂ ~115 - 120 Triplet (t)
C -O (C4) ~70 - 80 -
C H₂ (C2, C6) ~40 -

| C H₂ (C3, C5) | ~30 | - |

Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Difluoromethoxy Moiety Characterization

¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. nih.gov Since fluorine has a natural abundance of 100% and a high magnetogyric ratio, it provides strong, clear signals over a wide chemical shift range. nih.gov For this compound, the two equivalent fluorine atoms of the difluoromethoxy group would give rise to a single signal. This signal is split into a doublet by the geminal proton (²JHF), with a coupling constant that mirrors the one observed in the ¹H NMR spectrum. The chemical shift is typically observed in a characteristic region for CHF₂-O-R groups, often upfield relative to the standard CFCl₃. rsc.orgucsb.edu

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary. rsc.orgucsb.edu

Infrared (IR) Spectroscopic Investigations for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent and easily identifiable peak is the strong stretching vibration (ν) of the carbonyl group (C=O) of the saturated six-membered ring ketone, which typically appears around 1715 cm⁻¹. rsc.org Additionally, strong absorptions corresponding to the C-F bond stretches of the difluoromethoxy group are expected in the fingerprint region, generally between 1000 and 1200 cm⁻¹. The C-O ether stretch will also be present in this region. The C-H stretching vibrations of the cyclohexane ring will be observed just below 3000 cm⁻¹. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Type of Vibration
~2850-2960 C-H (alkane) Stretch
~1715 C=O (ketone) Stretch

Note: Predicted values are based on characteristic absorption frequencies for the respective functional groups. rsc.orgnist.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. For this compound, with the molecular formula C₇H₁₀F₂O₂, the calculated monoisotopic mass is 164.0649 g/mol . uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value. Often, the molecule is observed as a protonated adduct, [M+H]⁺, or a sodium adduct, [M+Na]⁺.

Table 5: Predicted HRMS Data for this compound

Adduct Molecular Formula Calculated m/z
[M]⁺ [C₇H₁₀F₂O₂]⁺ 164.0649
[M+H]⁺ [C₇H₁₁F₂O₂]⁺ 165.0727

Source: Data derived from the molecular formula C₇H₁₀F₂O₂. uni.lu

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating and analyzing mixtures. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are vital for ensuring the purity of this compound and for monitoring its synthesis.

HPLC is a powerful technique for the separation, identification, and quantification of chemical compounds. Developing a robust HPLC method is essential for assessing the purity of synthesized this compound. A typical method development strategy involves two main phases: initial setup (column and mobile phase selection) and optimization. youtube.com

For a moderately polar compound like this compound, a reversed-phase HPLC method is generally suitable. nih.gov Method validation, following guidelines such as those from the ICH, ensures the method is accurate, precise, linear, specific, and robust. researchgate.netnih.gov This process confirms that the method can reliably detect and quantify the target compound and any potential impurities. researchgate.net

Table 2: Hypothetical HPLC Method Parameters for Purity Analysis

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of organic molecules. science.gov
Mobile Phase Acetonitrile:Water (Gradient elution)A common solvent system in reversed-phase HPLC, with gradient elution to ensure separation of impurities with different polarities. nih.gov
Flow Rate 1.0 mL/minA typical flow rate for analytical HPLC, providing good resolution and reasonable run times. nih.gov
Detection UV at 210 nmAs the compound lacks a strong chromophore, detection at a low UV wavelength is often necessary for ketones.
Column Temp. 25 °CStandard ambient temperature to ensure reproducibility.
Injection Vol. 10 µLA standard volume for analytical injections.

TLC is a rapid, cost-effective, and widely used technique to monitor the progress of a chemical reaction. libretexts.org For the synthesis of this compound, which could be formed by the oxidation of 4-(difluoromethoxy)cyclohexan-1-ol, TLC allows the chemist to observe the consumption of the starting material and the formation of the product over time. youtube.com

The process involves spotting the reaction mixture on a TLC plate alongside the starting material (reactant) and a "cospot" (a mixture of the reactant and the reaction mixture). rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot for the product, this compound, will appear and intensify. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com

Table 3: Illustrative TLC Monitoring of the Oxidation of 4-(difluoromethoxy)cyclohexan-1-ol

CompoundHypothetical Rf ValueObservation on TLC Plate
4-(difluoromethoxy)cyclohexan-1-ol (Starting Material) 0.4Spot diminishes over time.
This compound (Product) 0.6Spot appears and intensifies over time.

Rf (Retardation factor) values are dependent on the specific solvent system used (e.g., 4:1 Hexanes:Ethyl Acetate) and the stationary phase (e.g., silica (B1680970) gel).

Solid-State Spectroscopic Analysis

The characterization of a compound in its solid state is critical, particularly in fields like materials science and pharmaceuticals, as different solid forms can have different properties.

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's chemical structure and its environment. spectroscopyonline.com It is particularly powerful for identifying and differentiating polymorphs—different crystalline forms of the same compound. azom.com Polymorphs of a substance have the same chemical formula but different crystal structures, which results in distinct Raman spectra, especially in the low-frequency (lattice vibration) region. spectroscopyonline.comjascoinc.com

This technique can be used to screen for different polymorphic forms of this compound that might arise under various crystallization conditions. azom.com Furthermore, Raman spectroscopy is highly sensitive for detecting impurities. If an impurity has a unique Raman signature, its presence can be identified and even quantified within the bulk material. nih.govnih.gov

Table 4: Hypothetical Raman Peak Shifts for Differentiating Polymorphs of this compound

Polymorphic FormCharacteristic Peak RegionSpectral Features
Form I 1700-1720 cm⁻¹ (C=O stretch)Single, sharp peak at 1710 cm⁻¹
Form II 1700-1720 cm⁻¹ (C=O stretch)Split peak or shoulder at 1718 cm⁻¹
Form I 100-200 cm⁻¹ (Lattice vibrations)Distinct peaks at 120, 155 cm⁻¹
Form II 100-200 cm⁻¹ (Lattice vibrations)Peaks shifted to 125, 162 cm⁻¹

This table illustrates how subtle shifts in vibrational frequencies, detectable by Raman spectroscopy, can be used to distinguish between different solid-state forms.

Conformational Analysis and Stereochemical Aspects

Cyclohexane (B81311) Ring Conformations in 4-(Difluoromethoxy)cyclohexan-1-one

The cyclohexane ring, a fundamental structural motif in organic chemistry, is not planar. To alleviate angle and torsional strain, it adopts a variety of puckered conformations. dalalinstitute.com The most stable of these is the chair conformation, but other, higher-energy forms also exist and are part of the dynamic equilibrium of the molecule. wikipedia.org

Chair and Non-Chair Conformations (e.g., Half-Chair, Twist-Boat)

The predominant conformation of the cyclohexane ring in this compound is the chair conformation . dalalinstitute.comwikipedia.org In this arrangement, the carbon atoms are positioned to minimize both angle strain, with bond angles close to the ideal tetrahedral angle of 109.5°, and torsional strain, as all adjacent C-H bonds are staggered. wikipedia.orgyoutube.com The presence of the sp²-hybridized carbonyl carbon in the cyclohexanone (B45756) ring introduces some distortion, slightly flattening the ring compared to cyclohexane itself. youtube.comresearchgate.net

Higher-energy, non-chair conformations are also relevant as they represent intermediates in the process of ring flipping. These include:

Half-Chair Conformation : This is a high-energy transition state on the pathway between the chair and twist-boat forms. wikipedia.org

Twist-Boat Conformation : This is a local energy minimum, more stable than the boat conformation but less stable than the chair. wikipedia.org It is more flexible than the chair conformation.

Boat Conformation : This is a high-energy transition state that facilitates the interconversion between two twist-boat conformations. It suffers from significant steric strain due to the "flagpole" interactions between hydrogens (or substituents) on C1 and C4, as well as torsional strain from eclipsed bonds. wikipedia.org

The relative energies of these conformations follow the general trend: Chair < Twist-Boat < Boat < Half-Chair.

Chair-Chair Interconversion (Ring Flip) Dynamics

At room temperature, the two chair conformations of a substituted cyclohexane are in rapid equilibrium through a process known as chair-chair interconversion or ring flip . masterorganicchemistry.commasterorganicchemistry.com This process involves a series of bond rotations that lead to one chair form converting into the other. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. wikipedia.orgmasterorganicchemistry.com

The pathway for this interconversion proceeds through the higher-energy non-chair conformations:

Chair ⇌ Half-Chair ⇌ Twist-Boat ⇌ Half-Chair' ⇌ Chair' wikipedia.org

The energy barrier for this process in unsubstituted cyclohexane is approximately 10-11 kcal/mol. For cyclohexanone derivatives, this barrier can be slightly different due to the presence of the carbonyl group which affects the ring's flexibility. youtube.com The rate of ring flipping is generally fast at room temperature, but can be slowed or even halted at very low temperatures. masterorganicchemistry.com

Influence of Substituents on Conformational Preferences

The presence of the difluoromethoxy group at the C4 position and the carbonyl group at C1 significantly influences the conformational equilibrium of the ring. The relative stability of the two possible chair conformers (one with the difluoromethoxy group axial and the other with it equatorial) is determined by a balance of steric and torsional strains.

Steric Strain and 1,3-Diaxial Interactions

Steric strain arises from non-bonded atoms being forced into close proximity, resulting in repulsive forces. A particularly important type of steric strain in substituted cyclohexanes is the 1,3-diaxial interaction . pressbooks.pubucalgary.ca This occurs when an axial substituent on one carbon atom experiences steric repulsion from the axial hydrogens (or other substituents) on the carbon atoms two positions away (i.e., at the C3 and C5 positions relative to the substituent). pressbooks.pubchemistrysteps.com

In the case of this compound, when the difluoromethoxy group is in the axial position, it will experience steric hindrance from the axial hydrogens on C2 and C6. These repulsive interactions destabilize the axial conformer. libretexts.orglibretexts.org The magnitude of this strain depends on the effective size of the substituent. Larger, bulkier groups experience greater 1,3-diaxial interactions, leading to a stronger preference for the equatorial position. ucalgary.calibretexts.org

Interaction TypeDescriptionImpact on Stability
1,3-Diaxial Interaction Repulsive steric interaction between an axial substituent and axial hydrogens on carbons 3 and 5 relative to it.Destabilizes the conformer with the axial substituent.
Gauche Butane Interaction A type of steric strain that is analogous to the 1,3-diaxial interaction, observed in Newman projections. masterorganicchemistry.comchemistrysteps.comContributes to the overall steric strain of the axial conformer.

Torsional Strain Considerations

Torsional strain results from the eclipsing of bonds on adjacent atoms. In the chair conformation of cyclohexane, torsional strain is minimized because all C-C bonds are staggered. youtube.com However, the presence of substituents can introduce some torsional strain.

Axial vs. Equatorial Preference for the Difluoromethoxy Group

For most monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is more stable. pressbooks.publibretexts.org This preference is driven by the avoidance of destabilizing 1,3-diaxial interactions and unfavorable torsional strain associated with the axial position. ucalgary.calibretexts.org

The energetic preference for a substituent to be in the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.

Quantitative Conformational Analysis

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium through a process known as ring flipping. The relative stability of these two conformers is determined by the steric strain introduced by the substituent.

The preference for a substituent to occupy the equatorial position is quantified by its conformational free energy difference, commonly known as the A-value (or Gibbs free energy difference, ΔG°). The A-value represents the energy penalty for a substituent being in the axial position compared to the more stable equatorial position. This energy difference arises primarily from steric interactions between the axial substituent and the two axial hydrogens on the same side of the ring (at carbons 3 and 5 relative to the substituent at C1). These unfavorable interactions are termed 1,3-diaxial interactions. chemistrysteps.comlibretexts.org The larger the A-value, the greater the steric bulk of the substituent and the more the equilibrium will favor the conformer with the substituent in the equatorial position. masterorganicchemistry.com

The equilibrium between the two chair conformations can be described by the equation:

ΔG° = -RTlnK_eq

where K_eq is the equilibrium constant, R is the gas constant, and T is the temperature in Kelvin. libretexts.org A larger A-value (a more positive ΔG°) corresponds to a larger K_eq, indicating a strong preference for the equatorial conformer.

To provide context, the A-values for several common substituents are listed below.

SubstituentA-value (kcal/mol)
-F0.25 - 0.38
-Cl0.43 - 0.53
-Br0.38 - 0.48
-OH0.87 - 0.97
-CH₃1.70
-CH(CH₃)₂ (isopropyl)2.15
-C(CH₃)₃ (tert-butyl)~4.9

Data compiled from various sources. masterorganicchemistry.comlibretexts.org

Given the electronic and steric profile of the difluoromethoxy group, its A-value is expected to be significant, likely falling in a range comparable to or slightly greater than the methoxy (B1213986) group, ensuring a strong preference for the equatorial conformation.

Visualization Techniques for Conformations

To better understand the spatial arrangement of atoms and the interactions within a molecule, chemists use various visualization techniques. For cyclohexane derivatives, Newman projections are particularly useful for illustrating the staggered and eclipsed interactions along C-C bonds.

A Newman projection allows for the visualization of the conformation along a specific carbon-carbon bond. For a cyclohexane chair, a double Newman projection is often used, typically looking down the C1-C2 and C4-C5 bonds or similar parallel bonds. researchgate.netnih.gov

For this compound, we can draw Newman projections for both the axial and equatorial conformers to visualize the key steric interactions. In these projections, the front carbon is represented by a point where three bonds meet, and the back carbon is represented by a circle.

Equatorial Conformer (more stable): When the -OCHF₂ group is in the equatorial position, it points away from the ring, minimizing steric clash with the axial hydrogens. The Newman projection shows that the substituent is anti-periplanar to the C3-C4 bond, which is a low-energy arrangement.

Axial Conformer (less stable): In the axial conformation, the -OCHF₂ group is parallel to the other axial C-H bonds at the C2 and C6 positions (relative to the carbonyl at C1) and experiences significant 1,3-diaxial interactions with the axial hydrogens at C3 and C5. The Newman projection clearly illustrates the gauche relationship between the axial -OCHF₂ group and the C3 and C5 carbons of the ring, which is the source of the steric strain. chemistrysteps.com

Computational and Theoretical Approaches to Conformational Landscapes

In the absence of extensive experimental data, computational chemistry provides powerful tools to investigate the conformational landscape of molecules like this compound. Theoretical methods can be used to calculate the geometries and relative energies of different conformers and the energy barriers between them.

Modern computational studies often employ Density Functional Theory (DFT) or ab initio molecular orbital methods. researchgate.netchemistryworld.com These calculations can optimize the molecular geometry to find the lowest energy (most stable) conformations. For a substituted cyclohexanone, the calculations would typically identify the chair conformations with the substituent in both the axial and equatorial positions as energy minima. Other less stable conformations, such as the twist-boat, can also be identified as local minima on the potential energy surface.

A computational analysis for this compound would involve:

Geometry Optimization: Calculating the lowest energy structure for both the axial and equatorial chair conformers.

Energy Calculation: Determining the single-point energies of the optimized structures to calculate the A-value (ΔG°).

Vibrational Frequency Analysis: Confirming that the optimized structures are true energy minima (no imaginary frequencies) and calculating thermodynamic properties.

Transition State Search: Identifying the energy barrier for the chair-flip process, which would proceed through a high-energy half-chair transition state.

Such studies can also generate electrostatic potential maps, which visualize the electron distribution and can help explain the influence of the electronegative difluoromethoxy group on the molecule's properties and intermolecular interactions. chemistryworld.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Fluorinated Molecule Synthesis

The presence of the difluoromethoxy group (OCF₂H) imparts unique electronic properties and conformational constraints, making 4-(difluoromethoxy)cyclohexan-1-one a sought-after precursor for a variety of complex fluorinated molecules. This substituent can enhance metabolic stability and membrane permeability in bioactive molecules, a desirable trait in medicinal chemistry. nih.gov

Synthesis of Novel Heterocyclic Systems

While direct, published examples of synthesizing a wide array of novel heterocyclic systems starting specifically from this compound are not abundant in readily available literature, its chemical structure is amenable to well-established synthetic methodologies for heterocycle formation. The ketone functionality is a prime reaction site for condensation reactions to form various heterocyclic rings.

One such potential pathway is the Gewald reaction , a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur. wikipedia.orgorganic-chemistry.org In a hypothetical application, this compound could react with a cyanoester and sulfur in the presence of a base to yield a thiophene (B33073) ring fused to the cyclohexane (B81311) moiety. This would create a novel difluoromethoxy-substituted tetrahydrobenzothiophene derivative, a scaffold of interest in medicinal chemistry.

Construction of Polyfunctional Compounds

The term "polyfunctional compound" refers to an organic molecule containing multiple functional groups. libretexts.org The synthesis of such compounds often involves strategic reactions that introduce or modify these groups. This compound, by its very nature, is a polyfunctional compound. Its cyclohexane ring can be functionalized further, and the ketone can be transformed into a variety of other groups, such as alcohols, amines, or alkenes.

For instance, diazacrown compounds containing polyfunctional cyclohexane fragments have been synthesized using cyclohexane derivatives. nih.gov Following a similar logic, the ketone of this compound could be converted to an amine, which could then be used to build larger macrocyclic structures possessing the unique difluoromethoxy substituent. The chemical reactivity of the ketone allows for nucleophilic additions and condensations, opening pathways to introduce additional functional groups and build molecular complexity. libretexts.org

Integration into Pharmaceutical Scaffolds (Focus on Chemical Strategy)

The difluoromethoxy group is increasingly utilized in drug design to fine-tune the physicochemical properties of lead compounds. nih.gov The this compound scaffold offers a robust and conformationally defined core to which pharmacophoric elements can be attached.

Precursors to Hexahydroquinoline Derivatives and Other Bioactive Frameworks

Hexahydroquinoline frameworks are present in numerous biologically active compounds. The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction used to produce dihydropyridines, which can be considered precursors to the more saturated hexahydroquinoline systems. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org

While direct synthesis from this compound is not explicitly detailed, a closely related compound, 4-(difluoromethoxy)benzaldehyde (B1349792) , is used to synthesize hexahydroquinoline-3-carboxylate derivatives. nih.gov In this synthesis, the benzaldehyde (B42025) reacts with a 1,3-cyclohexanedione (B196179) derivative and an alkyl acetoacetate (B1235776) in the presence of ammonium acetate. nih.gov It is plausible that this compound could serve as a precursor to the corresponding aromatic aldehyde or that it could potentially be used in modified Hantzsch-type reactions where a ketone is permissible. The resulting hexahydroquinoline derivatives carrying the difluoromethoxy group are of interest for their potential anti-inflammatory properties. nih.gov

Applications in Liquid Crystal Technology

The unique properties of the difluoromethoxy group have found significant application in the field of liquid crystals (LCs), which are essential components of modern display technologies. nih.gov

Contribution of Difluoromethoxy Bridge Bonds to Liquid Crystal Properties

The introduction of a difluoromethyleneoxy bridge (-OCF₂-) into the core structure of liquid crystals has been shown to lead to a remarkable improvement in nearly all properties relevant for their application in displays. wikipedia.org Compounds derived from intermediates like this compound are used to create liquid crystal materials with highly desirable characteristics.

The key contributions of the difluoromethoxy bridge to liquid crystal properties include:

High Dielectric Anisotropy (Δε): The strong polarity of the C-F bonds in the difluoromethoxy group results in a large dipole moment. This contributes to a high dielectric anisotropy, which is crucial for lowering the driving voltage of liquid crystal displays. wikipedia.org

Low Rotational Viscosity (γ₁): Despite the increased polarity, the difluoromethoxy bridge can lead to a surprisingly low rotational viscosity. This is beneficial for achieving faster switching times in displays. wikipedia.org

Broad Nematic Phase Range: Liquid crystals containing this bridge often exhibit a wide temperature range for the nematic phase, which is the operational phase in most LC displays.

High Birefringence (Δn): The difluoromethoxy group can also contribute to a suitable optical anisotropy, which is important for the contrast and brightness of the display.

The combination of these properties makes liquid crystals incorporating the difluoromethoxy bridge, derived from precursors such as this compound, highly valuable for advanced display technologies like Thin-Film Transistor (TFT) displays. wikipedia.orgwikipedia.org

Mechanistic Insights into Biological Interactions Non Clinical Research Focus

Interaction with Enzymes and Receptors: Mechanistic Studies

Currently, there is a lack of published research detailing the specific interactions of 4-(Difluoromethoxy)cyclohexan-1-one with enzymes or receptors. Mechanistic studies would be required to elucidate how the difluoromethoxy group and the cyclohexanone (B45756) core of the molecule bind to and modulate the function of specific biological targets. Such studies would typically involve techniques like X-ray crystallography to determine the binding mode within a protein's active site, as well as various biochemical assays to measure the compound's potency and efficacy as an inhibitor or activator.

Influence on Biochemical Pathways: Investigating Molecular Modulation

The effect of this compound on biochemical pathways is also an area that requires further investigation. Research in this domain would involve cell-based assays and systems biology approaches to understand how the compound's interaction with a specific target translates into broader effects on cellular signaling cascades or metabolic networks. Without initial data on its molecular targets, a definitive analysis of its influence on biochemical pathways remains speculative.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.